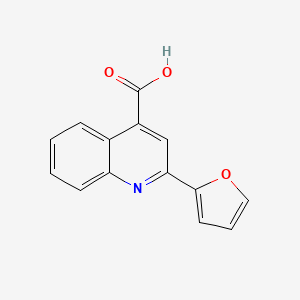

2-(Furan-2-yl)quinoline-4-carboxylate

Description

The exact mass of the compound 2-(Furan-2-yl)quinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20146-25-2 |

|---|---|

Molecular Formula |

C14H8NO3- |

Molecular Weight |

238.22 g/mol |

IUPAC Name |

2-(furan-2-yl)quinoline-4-carboxylate |

InChI |

InChI=1S/C14H9NO3/c16-14(17)10-8-12(13-6-3-7-18-13)15-11-5-2-1-4-9(10)11/h1-8H,(H,16,17)/p-1 |

InChI Key |

WWEKTFINADFAEC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Furan-2-yl)quinoline-4-carboxylate: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis pathways, and analytical characterization of 2-(Furan-2-yl)quinoline-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, also known as 2-(Furan-2-yl)quinoline-4-carboxylic acid or FQCA, is a quinoline derivative characterized by the fusion of a quinoline core with a furan ring at the 2-position and a carboxylate group at the 4-position.

Chemical Structure:

Molecular Formula: C₁₄H₉NO₃[1]

Molecular Weight: 239.23 g/mol [1]

The presence of the quinoline and furan rings, both of which are common pharmacophores, along with the carboxylic acid moiety, imparts this molecule with unique physicochemical properties and a diverse range of potential biological activities. Notably, it has been investigated for its anti-tuberculosis properties.[2][3]

Synthesis Pathways

The primary and most efficient method for the synthesis of this compound is the Pfitzinger reaction . This classical named reaction in organic chemistry provides a straightforward route to substituted quinoline-4-carboxylic acids.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[2][3] For the synthesis of the title compound, the specific reactants are isatin and 2-acetylfuran.

The overall reaction can be summarized as follows:

Isatin + 2-Acetylfuran --(Alkaline Medium)--> this compound

This synthetic approach has been reported to achieve a yield of 71%.[2]

The logical flow of the Pfitzinger reaction is depicted in the diagram below:

Caption: Pfitzinger reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the Pfitzinger reaction, based on established procedures for similar quinoline-4-carboxylic acid syntheses.

Materials:

-

Isatin

-

2-Acetylfuran

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic acid for acidification

-

Diatomaceous earth (optional, for filtration)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of potassium hydroxide in ethanol with gentle heating.

-

Addition of Reactants: To the alkaline solution, add one molar equivalent of isatin. Allow the isatin to dissolve completely. Subsequently, add a slight excess (e.g., 1.1 molar equivalents) of 2-acetylfuran to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be the potassium salt of the product.

-

Isolation of the Product:

-

Reduce the volume of the solvent under reduced pressure.

-

Dissolve the residue in water.

-

Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted 2-acetylfuran and other neutral impurities.

-

Carefully acidify the aqueous layer with a suitable acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 4-5. This will precipitate the crude this compound.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

The experimental workflow is illustrated in the diagram below:

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Quantitative Data and Characterization

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.[2][3]

Table 1: Synthesis and Characterization Data

| Parameter | Value/Description | Reference |

| Synthesis Method | Pfitzinger Reaction | [2] |

| Reactants | Isatin, 2-Acetylfuran | [2] |

| Reaction Conditions | Alkaline Medium, Reflux | [2] |

| Yield | 71% | [2] |

| ¹H NMR | Representative data for a similar furan-quinoline structure shows characteristic peaks for aromatic protons of both the quinoline and furan rings, as well as a downfield signal for the carboxylic acid proton. | [4] |

| ¹³C NMR | Expected signals include those for the carbonyl carbon of the carboxylic acid (around 165-180 ppm), and distinct signals for the carbons of the quinoline and furan rings in the aromatic region. | [4] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 239. Key fragmentation pathways include the loss of a carboxyl group (-COOH, 45 Da) and the expulsion of carbon monoxide (CO, 28 Da) and a formyl radical (CHO, 29 Da) from the furan ring.[5] |

Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and characterization of this compound. The Pfitzinger reaction stands out as an effective method for its preparation. The comprehensive data presented herein, including the experimental protocol and characterization insights, will be a valuable asset for researchers working on the development of novel therapeutic agents based on the quinoline scaffold. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

A Comprehensive Technical Guide to 2-(Furan-2-yl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(furan-2-yl)quinoline-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. The document details its synthesis, structural characterization, and biological activities, with a particular focus on its promising anti-tuberculosis properties. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and a logical workflow for its investigation.

Chemical Identity and Properties

IUPAC Name: 2-(furan-2-yl)quinoline-4-carboxylic acid[1]

This compound, also referred to as FQCA, is a quinoline derivative characterized by the substitution of a furan-2-yl group at the 2-position and a carboxylic acid group at the 4-position of the quinoline ring.[1] Its structure lends itself to diverse biological activities and electrochemical properties, making it a subject of interest in medicinal and analytical chemistry.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₃ | [1] |

| Molecular Weight | 239.23 g/mol | [1] |

| Melting Point | 226 °C | [1] |

| Appearance | Yellow crystalline powder | [1] |

Synthesis

The synthesis of 2-(furan-2-yl)quinoline-4-carboxylic acid is achieved through a condensation reaction employing Isatin and 2-acetylfuran in an alkaline medium.[1][2] This method has been reported to produce a yield of 71%.[1]

Experimental Protocol: Synthesis

Materials:

-

Isatin

-

2-acetylfuran

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Glacial acetic acid

-

Ethyl acetate (for recrystallization)

Procedure:

-

A solution of sodium hydroxide is prepared in a mixture of ethanol and water.

-

Isatin is added to the alkaline solution and stirred until dissolved.

-

The reaction mixture is heated to 60–70°C in a water bath.

-

2-acetylfuran is added dropwise to the heated reaction mixture.

-

The mixture is refluxed at 60–70°C for approximately 4.5 hours, with continuous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water, leading to the formation of a precipitate.

-

The precipitate is collected by filtration using a suction pump and a Buchner funnel and washed with cold water.

-

The pH of the filtrate is confirmed to be basic using litmus paper.

-

Glacial acetic acid is added to the filtrate to acidify it, resulting in the formation of a yellow solid.

-

The yellow precipitate is allowed to stand at room temperature, then filtered, dried, and recrystallized from ethyl acetate to yield the purified 2-(furan-2-yl)quinoline-4-carboxylic acid.[1]

Structural Characterization

The chemical structure of the synthesized compound is confirmed using various spectroscopic techniques.

Experimental Protocols: Characterization

-

¹H-NMR and ¹³C-NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the proton and carbon environments within the molecule, confirming the presence of the quinoline, furan, and carboxylic acid functional groups.[1]

-

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the compound, further verifying its identity.[1]

Biological Activity: Anti-Tuberculosis Potential

2-(Furan-2-yl)quinoline-4-carboxylic acid has demonstrated promising activity against Mycobacterium tuberculosis.[1] Its efficacy is comparable to that of standard anti-tuberculosis drugs.[1]

Table 2: In Vitro Anti-Tuberculosis Activity

| Compound/Drug | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 2-(Furan-2-yl)quinoline-4-carboxylic acid | 3.12 - 6.25 |

| Streptomycin | Comparable Activity |

| Pyrazinamide | Comparable Activity |

| Ciprofloxacin | Comparable Activity |

Data sourced from a study evaluating the compound against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).[1]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The in vitro anti-tuberculosis activity is assessed using the Microplate Alamar Blue Assay (MABA).[1][3] This colorimetric assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mycobacterium tuberculosis.

Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent indicator dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition of growth.[4]

Procedure:

-

A 96-well microplate is used to prepare serial dilutions of the test compound.

-

A standardized inoculum of Mycobacterium tuberculosis is added to each well.

-

Control wells containing no drug are included.

-

The microplate is incubated at 37°C for a specified period.

-

Following incubation, the Alamar Blue reagent is added to a control well.

-

The plate is re-incubated for 24 hours.

-

If the control well turns pink, indicating bacterial growth, the Alamar Blue reagent is added to all other wells.

-

The plate is incubated for an additional 24 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[1]

Molecular Docking Studies

To investigate the potential mechanism of action, molecular docking studies can be performed to predict the binding affinity and interaction of 2-(furan-2-yl)quinoline-4-carboxylic acid with specific protein targets.

Table 3: Molecular Docking Results

| Parameter | Value |

| Binding Energy | -9.3 kcal/mol |

This value represents the calculated binding affinity of the compound with a target protein, as determined by molecular docking simulations.[1]

Experimental Protocol: Molecular Docking

Software:

-

AutoDock Tools (AutoDock 4.2 and AutoDock Vina)

-

ChemSketch

-

Open Babel GUI

-

Discovery Studio Visualizer

Procedure:

-

The 2D structure of 2-(furan-2-yl)quinoline-4-carboxylic acid is drawn using ChemSketch and saved in .mol format.

-

Open Babel GUI is used to convert the .mol file to a .pdb file.

-

The protein target structure is obtained from a protein data bank and prepared using AutoDock Tools by adding polar hydrogen atoms and performing energy minimization. The prepared target is saved in .pdbqt format.

-

The binding site on the target protein is defined using the GRID option.

-

The ligand (2-(furan-2-yl)quinoline-4-carboxylic acid) is prepared in AutoDock Tools, including energy minimization and identification of rotatable bonds, and saved in .pdbqt format.

-

Molecular docking is performed using AutoDock Vina via the command prompt.

-

The output, representing the docked poses and binding energies, is analyzed using Discovery Studio Visualizer to identify key interactions between the ligand and the protein.[1]

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the synthesis of 2-(furan-2-yl)quinoline-4-carboxylic acid to its biological and in silico evaluation.

Caption: Workflow for Synthesis, Characterization, and Evaluation.

Conclusion

2-(Furan-2-yl)quinoline-4-carboxylic acid is a synthetically accessible compound with confirmed anti-tuberculosis activity. The detailed protocols and compiled data within this guide provide a solid foundation for further research and development. Future investigations could focus on optimizing the compound's structure to enhance its potency and pharmacokinetic profile, as well as elucidating its precise mechanism of action through further biological studies.

References

CAS number for 2-(2-furyl)quinoline-4-carboxylic acid

An In-depth Technical Guide to 2-(2-furyl)quinoline-4-carboxylic acid

CAS Number: 20146-25-2

This technical guide provides a comprehensive overview of 2-(2-furyl)quinoline-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal and analytical chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, characterization, and biological activities.

Chemical Properties and Identifiers

2-(2-furyl)quinoline-4-carboxylic acid, also known as 2-Furan-2-yl-quinoline-4-carboxylic acid, is a quinoline derivative with the molecular formula C14H9NO3.[2][3][4]

| Property | Value | Source |

| CAS Number | 20146-25-2 | [2][3][4][5] |

| Molecular Formula | C14H9NO3 | [2][3][4][5] |

| Molecular Weight | 239.23 g/mol | [2][3][5] |

| IUPAC Name | 2-(furan-2-yl)quinoline-4-carboxylic acid | [5] |

| InChI Key | WWEKTFINADFAEC-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O | [5] |

| Physical Form | Solid | |

| Purity | 95% |

Synthesis

A common and effective method for the synthesis of 2-(2-furyl)quinoline-4-carboxylic acid involves the reaction of isatin and 2-acetylfuran in an alkaline medium.[1][6] This approach is a variation of the Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids.[7][8]

Experimental Protocol: Synthesis of 2-(2-furyl)quinoline-4-carboxylic acid

Materials:

-

Isatin

-

2-acetylfuran

-

Alkaline medium (e.g., potassium hydroxide in ethanol)

Procedure:

-

Dissolve isatin in an alkaline medium.

-

Add 2-acetylfuran to the solution.

-

Reflux the reaction mixture. The reaction time may vary, but overnight reflux has been reported to be effective.[7][8]

-

After cooling, the reaction mixture is typically acidified to precipitate the product.

-

The crude product is then collected by filtration, washed, and can be further purified by recrystallization.

Characterization

The structural confirmation of synthesized 2-(2-furyl)quinoline-4-carboxylic acid is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Key Findings |

| ¹H-NMR Spectroscopy | The proton NMR spectrum is used to confirm the presence of protons on the quinoline and furan rings, as well as the carboxylic acid proton.[1][6] |

| ¹³C-NMR Spectroscopy | The carbon-13 NMR spectrum provides evidence for the carbon framework of the molecule, including the carbonyl carbon of the carboxylic acid.[1][6] |

| Mass Spectrometry | Mass spectral analysis confirms the molecular weight of the compound. The molecular ion peak is typically the base peak, indicating a stable structure. Common fragmentation pathways include the loss of a carboxyl group (-COOH).[1][6][9] |

Electrochemical Analysis

Cyclic voltammetry has been employed to study the redox properties of 2-(2-furyl)quinoline-4-carboxylic acid.[1][6] These studies, often using a glassy carbon electrode, have shown that the electrode process is diffusion-controlled, with distinct oxidation and reduction peaks.[1][6]

Biological Activity

Quinoline derivatives are known for a wide range of pharmacological activities, including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[10][11][12]

Anti-tuberculosis Activity

2-(2-furyl)quinoline-4-carboxylic acid has demonstrated promising in vitro activity against Mycobacterium tuberculosis.[1][6]

The anti-tuberculosis activity is commonly assessed using the Microplate Alamar Blue Assay (MABA) method.[1][6]

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the compound are made in a 96-well microplate.

-

A standardized inoculum of Mycobacterium tuberculosis is added to each well.

-

The plates are incubated at 37°C.

-

After the incubation period, Alamar Blue reagent is added to each well.

-

The plates are further incubated to allow for color development.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

The results have shown that 2-(2-furyl)quinoline-4-carboxylic acid exhibits a good minimum inhibitory concentration (MIC) that is comparable to standard anti-tuberculosis drugs such as pyrazinamide, ciprofloxacin, and streptomycin.[1][6]

Molecular Docking Studies

To understand the potential mechanism of action, molecular docking studies have been performed. These studies help in visualizing the interaction between the compound and the active site of a target protein.[1] For 2-(2-furyl)quinoline-4-carboxylic acid, a binding energy of -9.3 kcal/mol has been calculated with a specific target protein, indicating a strong binding affinity.[1]

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of 2-(2-furyl)quinoline-4-carboxylic acid.

Potential Biological Investigation Pathway

Caption: A logical pathway for the biological investigation of 2-(2-furyl)quinoline-4-carboxylic acid.

References

- 1. jchr.org [jchr.org]

- 2. scbt.com [scbt.com]

- 3. 2-(2-FURYL)-4-QUINOLINECARBOXYLIC ACID | 20146-25-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-(Furan-2-yl)quinoline-4-carboxylic acid | C14H9NO3 | CID 697640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. researchgate.net [researchgate.net]

- 8. revues.imist.ma [revues.imist.ma]

- 9. chempap.org [chempap.org]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Furan-2-yl)quinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Furan-2-yl)quinoline-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. This document consolidates available data on its synthesis, structural characterization, and key physicochemical parameters. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are provided to facilitate further research and development. The information is presented in a structured format, including data tables and workflow diagrams, to serve as a valuable resource for researchers in the fields of organic chemistry, pharmacology, and drug discovery.

Introduction

This compound, also known as 2-(furan-2-yl)quinoline-4-carboxylic acid or FQCA, is a quinoline derivative that has garnered interest due to its diverse biological activities. Quinoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological applications, including antimicrobial, antimalarial, and anticancer properties.[1] The incorporation of a furan moiety at the 2-position of the quinoline ring system can significantly influence the molecule's biological and electrochemical characteristics.[1] This guide aims to provide a detailed compilation of the known physical and chemical properties of this compound, its synthesis, and methods for its analysis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and development as a potential therapeutic agent.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉NO₃ | [2] |

| Molecular Weight | 239.23 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | 227 °C | [3] |

| Boiling Point (Predicted) | 433.7 ± 40.0 °C | [3] |

| Density (Predicted) | 1.348 ± 0.06 g/cm³ | [3] |

| Solubility | Data not available | |

| pKa | Data not available |

Table 2: Spectroscopic Data

| Spectroscopic Method | Key Observations | Reference |

| ¹H NMR | Signals corresponding to quinoline, furan, and carboxylic acid protons are observed. | [1] |

| ¹³C NMR | Distinct peaks indicating the carbon environments of the quinoline, furan, and carboxylic acid functional groups. | [1] |

| Mass Spectrometry (EI) | The molecular ion is the base peak. Main fragmentation pathways include the elimination of COOH (45 mass units), CO (m/z 211), and CHO (m/z 210). | [4] |

Synthesis

The primary method for the synthesis of this compound is the Pfitzinger reaction.[5] This reaction involves the condensation of isatin with a carbonyl compound, in this case, 2-acetylfuran, in the presence of a base.[1][6]

Synthesis Workflow

Caption: Synthesis via the Pfitzinger Reaction.

Experimental Protocol: Pfitzinger Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve isatin in an alkaline medium, such as a solution of potassium hydroxide in ethanol.[7]

-

Addition of Carbonyl Compound: To the stirred solution, add 2-acetylfuran.[6]

-

Reflux: Heat the reaction mixture to reflux at a temperature of 60-70 °C for approximately 4.5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.[1]

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activity and Analysis

This compound has demonstrated promising anti-tuberculosis activity.[1] The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is typically determined using the Microplate Alamar Blue Assay (MABA).[1]

Microplate Alamar Blue Assay (MABA) Workflow

Caption: Workflow for MABA anti-TB screening.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

-

Plate Preparation: Prepare a 96-well microplate with serial dilutions of the this compound. Include positive (drug-free) and negative (no bacteria) controls.

-

Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) to each well.

-

Incubation: Seal the plate and incubate at 37 °C for a specified period (typically 5-7 days).

-

Addition of Alamar Blue: Add the Alamar Blue reagent to each well.

-

Second Incubation: Re-incubate the plate for 12-24 hours to allow for color development.

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[1]

Electrochemical Properties

The electrochemical behavior of this compound has been investigated using cyclic voltammetry.[1] This technique provides insights into the redox properties of the molecule, which can be relevant to its mechanism of action and potential for use in electrochemical sensors.

Cyclic Voltammetry Experimental Setup

References

The Pharmacological Potential of Furan-Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of furan and quinoline rings has given rise to a class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research on furan-quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Furan-quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

A number of 2-furanylvinylquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[1] Quinoline derivatives, in general, have been extensively studied as potential antitumor agents, with mechanisms including DNA alkylation, and inhibition of epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF).[2] The combination of a quinoline scaffold with other bioactive moieties, such as chalcones, has been a promising approach in the development of potent anticancer agents.[1] Some quinoline-3-carboxamide furan-derivatives have shown potent EGFR inhibition and promising anticancer activity against cell lines like MCF-7.[1] Furthermore, certain quinoline-chalcone hybrids have been identified as potential inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer.[1]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-3-carboxamide furan-derivative | MCF-7 | 3.35 | [1] |

| Quinoline-chalcone hybrid 39 | A549 | 1.91 | [1] |

| Quinoline-chalcone hybrid 40 | K-562 | 5.29 | [1] |

| Quinolone-chalcone-linked podophyllotoxin 62 | Various | 2.2 - 15.4 | [1] |

| Quinoline-chalcone hybrid 63 | Caco-2 | 5.0 | [1] |

| Quinoline-chalcone hybrid 64 | Caco-2 | 2.5 | [1] |

| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7a | A375 | 2.9 (µg/ml) | [3] |

| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7a | MDA-MB 231 | 6.2 (µg/ml) | [3] |

| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7b | A375 | 4.0 (µg/ml) | [3] |

| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7b | MDA-MB 231 | 9.5 (µg/ml) | [3] |

| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7c | A375 | 7.8 (µg/ml) | [3] |

| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7c | MDA-MB 231 | 11.3 (µg/ml) | [3] |

| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7k | A375 | 5.1 (µg/ml) | [3] |

| Furan C-2 Quinoline Coupled 1, 2, 4-Triazole Analog 7k | MDA-MB 231 | 7.3 (µg/ml) | [3] |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF7 | 29.8 | [4] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF7 | 39.0 | [4] |

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13) | MCF7 | 40.0 | [4] |

| 2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamide (14) | MCF7 | 40.4 | [4] |

Antimicrobial Activity

Furan-quinoline compounds have also been investigated for their activity against a range of bacterial and fungal pathogens. The presence of the furan ring is believed to contribute significantly to the antimicrobial properties of these molecules.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,4-disubstituted furan derivative 8D | Escherichia coli | 100 | [5] |

| 2,4-disubstituted furan derivative 8F | Escherichia coli | 100 | [5] |

| 2,4-disubstituted furan derivative 8E | Proteus vulgaris | 100 | [5] |

| 2,4-disubstituted furan derivative 8F | Proteus vulgaris | 100 | [5] |

| Quinoline-chalcone hybrid 4c | S. aureus CMCC 26003 | 12.5 | [5] |

| Quinoline-chalcone hybrid 4d | S. aureus CMCC 26003 | 25 | [5] |

| Cationic chalcone 116 | S. aureus & MRSA | 0.25 - 1 (µM) | [5] |

| N-methylbenzofuro[3,2-b]quinoline 8 | Vancomycin-resistant E. faecium | 4 | [6] |

| 9-bromo indolizinoquinoline-5,12-dione 7 | MRSA | ≤ 0.0078 | [6] |

| 9-bromo indolizinoquinoline-5,12-dione 7 | E. coli ATCC25922 | 2 | [6] |

| 9-bromo indolizinoquinoline-5,12-dione 7 | S. pyrogens ATCC19615 | 2 | [6] |

| Quinolone-ciprofloxacin conjugate 9 | S. aureus | 0.12 | [7] |

| Quinolone-ciprofloxacin conjugate 9 | S. typhi | 0.12 | [7] |

| Quinolone-ciprofloxacin conjugate 9 | E. coli | 0.12 | [7] |

| Quinolone-ciprofloxacin conjugate 10 | S. aureus | 0.24 | [7] |

| Quinolone-ciprofloxacin conjugate 10 | S. typhi | 0.12 | [7] |

| Quinolone-ciprofloxacin conjugate 10 | E. coli | 0.12 | [7] |

| Quinolone-ciprofloxacin conjugate 11 | S. aureus | 0.12 | [7] |

| Quinolone-ciprofloxacin conjugate 11 | S. typhi | 0.12 | [7] |

| Quinolone-ciprofloxacin conjugate 11 | E. coli | 0.12 | [7] |

| Quinolone-ciprofloxacin conjugate 12 | S. aureus | 0.24 | [7] |

| Quinolone-ciprofloxacin conjugate 12 | S. typhi | 0.12 | [7] |

| Quinolone-ciprofloxacin conjugate 12 | E. coli | 0.12 | [7] |

| Quinolone-ciprofloxacin conjugate 13 | S. aureus | 0.12 | [7] |

| Quinolone-ciprofloxacin conjugate 13 | S. typhi | 0.24 | [7] |

| Quinolone-ciprofloxacin conjugate 13 | E. coli | 0.12 | [7] |

| Quinolone-ciprofloxacin conjugate 14 | S. aureus | 0.12 | [7] |

| Quinolone-ciprofloxacin conjugate 14 | S. typhi | 0.12 | [7] |

| Quinolone-ciprofloxacin conjugate 14 | E. coli | 0.12 | [7] |

| Quinoline-triazole-isatin hybrid 32 | A. flavus | 12.5 | [6] |

| Quinoline-triazole-isatin hybrid 33 | A. flavus | 12.5 | [6] |

| Quinoline-triazole-isatin hybrid 32 | F. oxysporum | 25 | [6] |

| Quinoline-triazole-isatin hybrid 33 | F. oxysporum | 25 | [6] |

| Quinoline-triazole-isatin hybrid 34 | F. oxysporum | 25 | [6] |

| Quinoline-triazole-isatin hybrid 32 | A. niger | 25 | [6] |

| Quinoline-triazole-isatin hybrid 33 | A. niger | 25 | [6] |

| Quinoline-triazole-isatin hybrid 34 | A. niger | 25 | [6] |

| Quinoline-triazole-isatin hybrid 32 | C. neoformans | 25 | [6] |

| Quinoline-triazole-isatin hybrid 33 | C. neoformans | 25 | [6] |

| Quinoline-triazole-isatin hybrid 34 | C. neoformans | 25 | [6] |

| Quinoline-thiosemicarbazone-metal complex 39 | M. tuberculosis H37Rv | 1.56 | [7] |

| Quinoline-thiosemicarbazone-metal complex 40 | M. tuberculosis H37Rv | 1.56 | [7] |

Anti-inflammatory Activity

Several furan-quinoline derivatives have been synthesized and evaluated for their anti-inflammatory effects.[8] These compounds have shown the ability to inhibit the release of inflammatory mediators.

| Compound | Assay | IC50 (µM) | Reference |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) | β-glucuronidase release | 5.0 | [8] |

| 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) | Lysozyme release | 4.6 | [8] |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | Lysozyme release | 7.1 | [8] |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | β-glucuronidase release | 9.5 | [2][8] |

| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | TNF-α formation | 2.3 | [8] |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | fMLP-induced superoxide anion generation | 2.7 | [8] |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone methyloxime (11b) | fMLP-induced superoxide anion generation | 2.8 | [8] |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde methyloxime (13b) | fMLP-induced superoxide anion generation | 2.2 | [8] |

| Furan hybrid molecule H2 (with 1,2,3,4-tetrahydroquinoline) | Inhibition of albumin denaturation | 114.31 (µg/mL) | [9] |

| Furan hybrid molecule H4 (with piperidine) | Inhibition of albumin denaturation | 120.35 (µg/mL) | [9] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with various concentrations of the furan-quinoline compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16][17]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the furan-quinoline compound in a liquid or solid growth medium. The lowest concentration that inhibits growth is the MIC.

Procedure (Broth Microdilution):

-

Compound Dilution: Prepare a series of twofold dilutions of the furan-quinoline compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[17]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[17]

-

MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible growth (turbidity) of the microorganism.[16]

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[18][19][20][21][22]

Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

-

Animal Dosing: Administer the furan-quinoline compound to the test animals (e.g., rats or mice) via a suitable route (e.g., oral, intraperitoneal). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[19]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[18][19][20]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[18][19]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[23][24] Its deregulation is a common feature in many cancers, making it a key target for anticancer drug development.[25] Some furan-quinoline compounds have been shown to inhibit this pathway.[1]

PI3K/Akt/mTOR pathway inhibition by furan-quinoline compounds.

EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[26] Overexpression or mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[26] Several furan-quinoline derivatives have been identified as inhibitors of EGFR tyrosine kinase.[1]

EGFR tyrosine kinase inhibition workflow.

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular homeostasis. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells. Substituted quinolines have been identified as noncovalent inhibitors of the human proteasome.[25]

Mechanism of proteasome inhibition.

DNA Methyltransferase Inhibition

DNA methyltransferases (DNMTs) are enzymes that catalyze the methylation of DNA, an epigenetic modification crucial for gene regulation.[27] Aberrant DNA methylation is a hallmark of cancer, and DNMT inhibitors can reactivate tumor suppressor genes. Quinoline-based compounds have been investigated as DNMT inhibitors.[28][29]

DNA methyltransferase inhibition by furan-quinoline compounds.

This guide provides a comprehensive overview of the significant biological activities of furan-quinoline compounds. The presented data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, fostering the development of novel therapeutics based on this versatile scaffold.

References

- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 16. emerypharma.com [emerypharma.com]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. inotiv.com [inotiv.com]

- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 23. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. reactionbiology.com [reactionbiology.com]

- 27. DNA Methyltransferase Activity/Inhibition Assay Kit (Fluorometric), Research Kits - Epigenetics [epigenhub.com]

- 28. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Review of literature on quinoline-4-carboxylic acid derivatives

An In-depth Technical Guide to Quinoline-4-Carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

Quinoline, a heterocyclic aromatic compound composed of fused benzene and pyridine rings, serves as a foundational scaffold in medicinal chemistry. Among its derivatives, quinoline-4-carboxylic acids have garnered significant attention due to their wide spectrum of biological activities. These compounds are integral to the development of new therapeutic agents, demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of the quinoline ring allows for structural modifications at various positions, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity while minimizing toxicity. This guide provides a comprehensive review of the literature on quinoline-4-carboxylic acid derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR), with detailed experimental protocols and data presented for clarity and comparison.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The synthesis of the quinoline-4-carboxylic acid core is predominantly achieved through well-established condensation reactions. The Doebner and Pfitzinger reactions are the most common and versatile methods employed.

Doebner Reaction: This method involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1] The reaction typically proceeds under reflux conditions in a solvent like ethanol.[2] This approach is highly effective for producing 2-substituted quinoline-4-carboxylic acids.[3] Recent advancements have focused on developing more efficient protocols, including catalyst-free conditions or the use of novel catalysts to improve yields and shorten reaction times, especially for anilines bearing electron-withdrawing groups.[4][5]

Pfitzinger Reaction: The Pfitzinger synthesis utilizes isatin (or its derivatives) and a carbonyl compound containing an α-methylene group in the presence of a base.[6] This reaction provides a direct route to quinoline-4-carboxylic acids with various substituents, dictated by the choice of the starting carbonyl compound.[1] The initial condensation and subsequent cyclization and decarboxylation yield the desired quinoline scaffold.

Other synthetic strategies include the Combes synthesis and the Conrad-Limpach-Knorr synthesis, which offer alternative pathways to substituted quinolines that can be further modified to introduce the 4-carboxylic acid moiety.[6] Microwave-assisted synthesis and the use of Lewis acid catalysts like indium(III) chloride have also been explored to accelerate the synthesis of these derivatives.[5][7]

References

- 1. iipseries.org [iipseries.org]

- 2. researchgate.net [researchgate.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been successfully developed into drugs for a wide array of diseases, and the core structure continues to be a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological potential of quinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against various cancer cell lines, including those of the breast, colon, lung, and kidney.[1][2] Their mechanisms of action are diverse and multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are attributed to several mechanisms, including:

-

Inhibition of Tyrosine Kinases: Many quinoline derivatives act as potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[3][4]

-

Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death.[3]

-

Induction of Apoptosis: Quinoline compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[3][5]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at different checkpoints, preventing cancer cells from dividing and proliferating.[3][5]

-

Inhibition of Angiogenesis: Several quinoline derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[1][5]

-

Disruption of Cell Migration: They can interfere with the cellular machinery responsible for cell movement, thereby preventing the invasion and metastasis of cancer cells.[5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µg/cm³) | Reference |

| 4,7-Disubstituted quinolines | 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS) | 0.314 - 4.65 | [5] |

| HTC-8 (Colon) | 0.314 - 4.65 | [5] | ||

| HL-60 (Leukemia) | 0.314 - 4.65 | [5] | ||

| N-alkylated, 2-oxoquinolines | Various derivatives | HEp-2 (Larynx) | 49.01 - 77.67 (%) | [5] |

Signaling Pathway: Tyrosine Kinase Inhibition by Quinoline Derivatives

The diagram below illustrates the general mechanism of action for quinoline derivatives that function as tyrosine kinase inhibitors.

Caption: Tyrosine kinase inhibition by quinoline derivatives.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have a long history of use as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class.[6] Their broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][7]

Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinoline derivatives induce breaks in the bacterial chromosome, leading to cell death.[8]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected quinoline derivatives against various microbial strains.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-ones | Various derivatives | S. aureus | 6.25 | [6] |

| E. coli | 6.25 | [6] | ||

| Novel quinoline derivatives | Derivative 11 | S. aureus | 6.25 | [9] |

| Facilely accessible quinoline derivatives | Compound 6 | C. difficile | 1.0 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

A common method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent is the broth microdilution assay.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compound: The quinoline derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the quinoline derivative that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Broth Microdilution Assay

The following diagram outlines the workflow for a standard broth microdilution assay.

Caption: Workflow for Broth Microdilution Assay.

Antiviral Activity of Quinoline Derivatives

The antiviral potential of quinoline derivatives has been demonstrated against a range of viruses, including human immunodeficiency virus (HIV), herpes virus, Ebola virus, and various coronaviruses.[11] Their mechanisms of antiviral action are often virus-specific.

Mechanisms of Antiviral Action

For coronaviruses, some quinoline analogues like chloroquine are thought to interfere with viral entry at a post-attachment stage.[12] This may involve the inhibition of endosomal acidification, which is necessary for the fusion of the viral envelope with the endosomal membrane. The inhibition of SARS-CoV-2 replication by chloroquine and hydroxychloroquine has also been linked to an inhibitory effect on the autophagy pathway.[12]

Quantitative Data: Antiviral Activity

The table below summarizes the in vitro antiviral activity of selected quinoline analogues against various coronaviruses.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Chloroquine | HCoV-OC43 | HEL | 0.12 - 12 | [12] |

| Hydroxychloroquine | Coronaviruses | Various | 0.12 - 12 | [12] |

Neuroprotective Potential of Quinoline Derivatives

Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents, with possible applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[13][14]

Mechanisms of Neuroprotective Action

The neuroprotective effects of quinoline derivatives are often linked to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration.[13][14]

-

Antioxidant Activity: Some derivatives act as potent radical scavengers, protecting neuronal cells from oxidative stress, which is a major contributor to the pathology of many neurodegenerative diseases.[13][14]

-

Enzyme Inhibition: Certain quinoline compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), all of which are targets for the symptomatic treatment of Alzheimer's and Parkinson's diseases.[13][14]

Logical Relationship: Multifunctional Neuroprotection by Quinoline Derivatives

The following diagram illustrates the interconnected mechanisms through which quinoline derivatives can exert their neuroprotective effects.

Caption: Multifunctional neuroprotective mechanisms.

Conclusion and Future Perspectives

The quinoline scaffold remains a highly privileged structure in drug discovery, with its derivatives demonstrating a vast and diverse pharmacological potential. The continuous exploration of new synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of novel and more effective quinoline-based therapeutics for a wide range of diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles, as well as exploring their potential in combination therapies to overcome drug resistance.

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. malariaworld.org [malariaworld.org]

- 13. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for the Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(Furan-2-yl)quinoline-4-carboxylate, a heterocyclic compound with potential applications in medicinal and analytical chemistry. The synthesis is based on the Pfitzinger reaction, a well-established method for the preparation of quinoline-4-carboxylic acids.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The incorporation of a furan moiety into the quinoline scaffold can modulate the biological and electrochemical properties of the resulting molecule. 2-(Furan-2-yl)quinoline-4-carboxylic acid (FQCA) has been investigated for its potential anti-tuberculosis activity and its redox-active properties make it a subject of interest in electrochemical studies.[1][2]

The protocol described herein utilizes isatin and 2-acetylfuran as precursors in an alkaline medium to yield the target compound.[1][2] This method is a variation of the Pfitzinger reaction, which involves the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base to form substituted quinoline-4-carboxylic acids.[3][4][5][6][7]

Synthesis Pathway

The synthesis of this compound proceeds via a Pfitzinger reaction. The overall reaction scheme is presented below:

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from the synthesis of 2-(furan-2-yl) quinoline-4-carboxylic acid as described in the literature.[1][2]

Materials:

-

Isatin

-

2-Acetylfuran

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

pH meter or pH paper

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of isatin in ethanol.

-

Addition of Base: To the stirred solution, add a molar excess of potassium hydroxide and stir until it dissolves completely.

-

Addition of Carbonyl Compound: Add an equimolar amount of 2-acetylfuran to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for a specified period (e.g., 12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 4-5.

-

Isolation of Product: The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with cold distilled water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

-

Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][2]

Data Presentation

| Parameter | Reported Value |

| Starting Materials | Isatin, 2-Acetylfuran |

| Reaction Type | Pfitzinger Reaction |

| Catalyst/Medium | Alkaline Medium (Potassium Hydroxide) |

| Solvent | Ethanol |

| Reaction Conditions | Reflux |

| Product | This compound |

| Characterization | ¹H-NMR, ¹³C-NMR, Mass Spectrometry, Cyclic Voltammetry |

Note: Specific quantitative data such as molar ratios, reaction times, temperatures, and yields should be carefully recorded for each experiment. The values provided here are based on a general procedure and may require optimization.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

Application Notes and Protocols for ¹H-NMR and ¹³C-NMR Analysis of 2,5-Furandicarboxylic Acid (FQCA/FDCA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the ¹H-NMR and ¹³C-NMR analysis of 2,5-Furandicarboxylic Acid (FDCA), a key bio-based platform chemical. The following protocols and data will facilitate the structural characterization and purity assessment of FDCA.

Overview of NMR Analysis for FDCA

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 2,5-Furandicarboxylic Acid, ¹H-NMR provides information on the furan ring protons, while ¹³C-NMR identifies the carbon environments within the molecule, including the carboxylic acid carbons.

The symmetrical nature of the FDCA molecule results in a relatively simple NMR spectrum, making it an excellent tool for routine identification and quality control.

Quantitative NMR Data

The following tables summarize the expected chemical shifts (δ) for 2,5-Furandicarboxylic Acid in commonly used deuterated solvents.

Table 1: ¹H-NMR Chemical Shifts (δ) for 2,5-Furandicarboxylic Acid

| Solvent | Furan Protons (H3, H4) [ppm] | Carboxylic Acid Protons (-COOH) [ppm] |

| DMSO-d₆ | ~7.28 | ~13.5 (broad) |

| D₂O | ~7.24[1] | Not typically observed (exchange with D₂O) |

| Methanol-d₄ | ~7.26[2] | Not typically observed (exchange with solvent) |

Table 2: ¹³C-NMR Chemical Shifts (δ) for 2,5-Furandicarboxylic Acid

| Solvent | Furan Carbons (C3, C4) [ppm] | Furan Carbons (C2, C5) [ppm] | Carboxylic Acid Carbons (-COOH) [ppm] |

| DMSO-d₆ | ~118.39 | ~147.01 | ~158.88 |

| D₂O | ~118.62[1] | ~147.61[1] | ~162.35[1] |

Experimental Protocols

This section provides detailed methodologies for performing ¹H-NMR and ¹³C-NMR experiments on FDCA.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

-

2,5-Furandicarboxylic Acid (FDCA) sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tube (5 mm) and cap

-

Vortex mixer

-

Pipette or syringe

Protocol:

-

Weighing the Sample: Accurately weigh 5-10 mg of the FDCA sample for ¹H-NMR and 20-50 mg for ¹³C-NMR.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Solubilization: Tightly cap the vial and vortex thoroughly until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, especially for less soluble samples.

-

Transfer to NMR Tube: Using a pipette or syringe, carefully transfer the clear solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

Capping: Securely place a cap on the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C-NMR spectra. Instrument-specific parameters may need to be optimized.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

¹H-NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C-NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Integration: For ¹H-NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualizations

Workflow for NMR Analysis of FDCA

Caption: Workflow for ¹H and ¹³C-NMR analysis of FDCA.

Signaling Pathway of NMR Experiment

Caption: Simplified signaling pathway of an NMR experiment.

References

Application of 2-(Furan-2-yl)quinoline-4-carboxylate in Electrochemical Sensing: A Proposed Protocol for Dopamine Detection

Disclaimer: The following application note describes a proposed and scientifically plausible use of 2-(Furan-2-yl)quinoline-4-carboxylate in electrochemical sensing. While the electrochemical properties of this compound are documented, its specific application for dopamine sensing as detailed below is a hypothetical protocol based on the known functionalities of the molecule and established principles of electrochemical sensor design.

Introduction

This compound is a redox-active heterocyclic compound. Its quinoline and furan moieties provide a conjugated system that can facilitate electron transfer, while the carboxylic acid group offers a site for interaction and functionalization. These properties make it a promising candidate for the development of electrochemical sensors. This document outlines a detailed protocol for the application of this compound as a modifier for a glassy carbon electrode (GCE) aimed at the selective detection of the neurotransmitter dopamine (DA).

The principle of this proposed sensor relies on the electrostatic interactions between the negatively charged carboxylate group (at neutral pH) of the modifier and the positively charged protonated amine group of dopamine. This interaction is expected to pre-concentrate dopamine at the electrode surface, enhancing the sensitivity of detection. Furthermore, the negatively charged surface should repel common anionic interferents in biological fluids, such as ascorbic acid (AA) and uric acid (UA), thereby improving selectivity.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| This compound | Synthesis Grade | As per synthesis protocol |

| Dopamine hydrochloride | Analytical Grade | Sigma-Aldrich |

| Ascorbic acid | Analytical Grade | Sigma-Aldrich |

| Uric acid | Analytical Grade | Sigma-Aldrich |

| Phosphate buffer saline (PBS) tablets | pH 7.4 | Sigma-Aldrich |

| Potassium ferricyanide (K₃[Fe(CN)₆]) | Analytical Grade | Sigma-Aldrich |

| Potassium ferrocyanide (K₄[Fe(CN)₆]) | Analytical Grade | Sigma-Aldrich |

| Potassium chloride (KCl) | Analytical Grade | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Alumina slurry (0.3 and 0.05 µm) | - | Buehler |

| Deionized water | >18 MΩ·cm | - |

Experimental Protocols

Electrode Preparation and Modification

A glassy carbon electrode (GCE, 3 mm diameter) is used as the base electrode.

-

Polishing: The GCE is polished to a mirror-like finish with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

-

Cleaning: The polished electrode is sonicated in deionized water and then ethanol for 5 minutes each to remove any adsorbed alumina particles.

-

Drying: The electrode is dried under a stream of nitrogen.

-

Modification: A 1 mM solution of this compound is prepared in DMF. A 5 µL aliquot of this solution is drop-casted onto the clean GCE surface.

-

Drying: The modified electrode is left to dry at room temperature for 1-2 hours to ensure complete evaporation of the solvent, resulting in a thin film of the modifier on the electrode surface. The modified electrode is denoted as FQCA/GCE.

Caption: Workflow for the preparation and modification of the Glassy Carbon Electrode.

Electrochemical Characterization

All electrochemical measurements are performed using a three-electrode system with the FQCA/GCE as the working electrode, a Ag/AgCl (3 M KCl) electrode as the reference, and a platinum wire as the counter electrode.

-

Cyclic Voltammetry (CV): The modified electrode is characterized by CV in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ containing 0.1 M KCl. The potential is scanned from -0.2 V to 0.6 V at a scan rate of 50 mV/s.

-

Electrochemical Impedance Spectroscopy (EIS): EIS is performed in the same solution as CV. The frequency range is from 100 kHz to 0.1 Hz with an AC amplitude of 5 mV at the formal potential of the redox couple.

Dopamine Detection Protocol

-

Preparation of Standard Solutions: A 10 mM stock solution of dopamine is prepared in 0.1 M PBS (pH 7.4). Working standard solutions are prepared by serial dilution of the stock solution in PBS.

-

Differential Pulse Voltammetry (DPV): DPV is used for the quantitative determination of dopamine. The FQCA/GCE is immersed in the PBS solution containing a known concentration of dopamine.

-

Accumulation Step: An accumulation potential of -0.1 V is applied for 120 seconds with stirring to pre-concentrate dopamine on the electrode surface.

-

Voltammetric Scan: After a quiet time of 5 seconds, the potential is scanned from 0.0 V to 0.5 V.

-

DPV Parameters: Pulse amplitude: 50 mV, pulse width: 50 ms, scan rate: 20 mV/s.

-

-

Calibration Curve: The peak current at approximately +0.2 V is recorded for different concentrations of dopamine. A calibration curve is constructed by plotting the peak current versus the dopamine concentration.

Caption: Experimental workflow for the electrochemical detection of dopamine.

Proposed Signaling Pathway

The detection mechanism is based on the electrostatic attraction between the deprotonated carboxylic acid group of this compound on the electrode surface and the protonated amine group of dopamine at physiological pH (7.4). This leads to an increased local concentration of dopamine at the electrode, which is then oxidized during the potential scan, resulting in an enhanced signal.

Caption: Proposed signaling pathway for selective dopamine detection.

Expected Performance Data

The following table summarizes the expected analytical performance of the FQCA/GCE for dopamine detection based on typical values reported for similarly functionalized electrodes.

| Parameter | Expected Value | Technique |

| Linear Range | 0.1 µM - 100 µM | DPV |

| Limit of Detection (LOD) | 30 nM (S/N = 3) | DPV |

| Sensitivity | 0.5 µA µM⁻¹ cm⁻² | DPV |

| Reproducibility (RSD) | < 5% (n=5) | DPV |

| Stability | > 90% response after 1 week | DPV |

Selectivity and Interference Study

The selectivity of the FQCA/GCE is a critical parameter. The response to a fixed concentration of dopamine (e.g., 10 µM) should be measured in the absence and presence of common interfering species.

| Interferent | Concentration | Expected Interference |

| Ascorbic Acid (AA) | 1 mM | < 5% change in DA signal |

| Uric Acid (UA) | 0.5 mM | < 5% change in DA signal |

| Glucose | 5 mM | Negligible |

| Na⁺, K⁺, Cl⁻ | 10 mM | Negligible |

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for utilizing this compound as a recognition element in an electrochemical sensor for dopamine. The outlined methodologies for electrode modification, characterization, and analytical detection are based on established electrochemical principles. The expected performance characteristics suggest that this compound holds potential for the development of sensitive and selective sensors for important analytes. Further experimental validation is required to confirm these proposed applications and performance metrics.

Application Notes and Protocols: Evaluating 2-(Furan-2-yl)quinoline-4-carboxylate for Anti-Tuberculosis Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 2-(Furan-2-yl)quinoline-4-carboxylate (FQCA) as a potential anti-tuberculosis agent. The protocols outlined below detail the necessary steps for determining the compound's efficacy against Mycobacterium tuberculosis and assessing its cytotoxic profile.

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutics. Quinoline derivatives have emerged as a promising class of compounds with demonstrated anti-tubercular activity.[1][2] this compound (FQCA) is a heterocyclic compound that has shown potential in this area.[3] This document provides detailed protocols for the Microplate Alamar Blue Assay (MABA) to determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis and the MTT assay to evaluate cytotoxicity against mammalian cell lines.

Quantitative Data Summary

The following tables summarize the available quantitative data for FQCA and related compounds.

Table 1: Anti-tuberculosis Activity of this compound (FQCA)

| Compound | Organism | Assay | MIC | Reference |

| This compound | Mycobacterium tuberculosis H37Rv | MABA | 3.12-6.25 µg/mL | [3] |

| Pyrazinamide | Mycobacterium tuberculosis H37Rv | MABA | 3.125 µg/mL | [4] |

| Ciprofloxacin | Mycobacterium tuberculosis H37Rv | MABA | 3.125 µg/mL | [4] |

| Streptomycin | Mycobacterium tuberculosis H37Rv | MABA | 6.25 µg/mL | [4] |

Table 2: Cytotoxicity Data of a Structurally Related Furan-Quinoline Compound

| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |

| Furan-Quinoline Coupled Triazole (7a) | A375 (Melanoma) | MTT | 2.9 | [5] |

| Furan-Quinoline Coupled Triazole (7a) | MDA-MB 231 (Breast Cancer) | MTT | 6.2 | [5] |

| Furan-Quinoline Coupled Triazole (7b) | A375 (Melanoma) | MTT | 4.0 | [5] |

| Furan-Quinoline Coupled Triazole (7b) | MDA-MB 231 (Breast Cancer) | MTT | 9.5 | [5] |

| Furan-Quinoline Coupled Triazole (7c) | A375 (Melanoma) | MTT | 7.8 | [5] |